6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine is a chemical compound classified under the imidazo[4,5-b]pyridine derivatives. This compound is notable for its diverse biological activities and is frequently utilized in medicinal chemistry for drug discovery and development. The presence of a bromine atom and a tert-butoxycarbonyl (Boc) protecting group enhances its utility as an intermediate in organic synthesis, making it valuable for further chemical modifications .
The synthesis of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine typically follows these steps:
In industrial settings, the synthesis may employ phase transfer catalysis and solid-liquid extraction techniques to optimize yields and purity. The reaction conditions are carefully controlled to enhance efficiency .
The molecular formula of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine is C11H13BrN4O2, with a molecular weight of 313.15 g/mol. Its IUPAC name is tert-butyl N-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)carbamate.
Property | Value |
---|---|
Molecular Formula | C11H13BrN4O2 |
Molecular Weight | 313.15 g/mol |
IUPAC Name | tert-butyl N-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)carbamate |
InChI | InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)16-9-14-7-4-6(12)5-13-8(7)15-9/h4-5H,1-3H3,(H2,13,14,15,16,17) |
InChI Key | GBTABBMWTFEYLG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1=NC2=C(N1)C=C(C=N2)Br |
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine can participate in several chemical reactions:
Common reagents for substitution include nucleophiles like amines or thiols, typically executed in polar solvents such as dimethylformamide or dimethyl sulfoxide. For deprotection, trifluoroacetic acid is frequently employed .
The mechanism of action for 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. It can act as an antagonist or inhibitor for various biological receptors, including angiotensin II and thromboxane A2 receptors. This property makes it a candidate for therapeutic applications in treating central nervous system disorders and other diseases .
The compound is characterized by its solid-state at room temperature with notable stability due to the Boc protecting group.
The chemical properties include:
Relevant data indicates that the compound has high gastrointestinal absorption potential .
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine finds multiple applications in scientific research:
This compound exemplifies the versatility and significance of imidazo[4,5-b]pyridine derivatives in contemporary medicinal chemistry and organic synthesis.
The imidazo[4,5-b]pyridine scaffold represents a privileged heterocyclic system in modern drug discovery due to its structural resemblance to purine bases, enabling targeted interactions with biological macromolecules. Within this chemical class, 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine serves as a critically functionalized intermediate for developing therapeutics targeting oncology and inflammation pathways. This compound integrates two strategically significant chemical features: a bromine substituent at the C6 position that enhances both steric and electronic properties, and an N-Boc-protected amine at C2 that enables precise downstream derivatization. The Boc (tert-butoxycarbonyl) group functions as a robust protective moiety during synthetic sequences while simultaneously modulating the molecule's physicochemical behavior. As reviewed by Jarmoni et al., such functionalized imidazo[4,5-b]pyridines demonstrate remarkable versatility in binding diverse enzyme active sites, particularly protein kinases involved in proliferative and inflammatory signaling cascades [9]. The deliberate incorporation of both halogen and protected amine functionalities creates a molecular architecture poised for rational drug design through cross-coupling reactions and selective deprotection strategies.
Imidazo[4,5-b]pyridine derivatives exhibit compelling therapeutic potential through their ability to inhibit key kinases driving pathological processes. The scaffold's planar, electron-rich core facilitates deep penetration into the hydrophobic pockets of ATP-binding sites, while strategic substituents enable selective target engagement:
Oncology Applications: The 6-bromoimidazo[4,5-b]pyridine substructure serves as a cornerstone for designing potent kinase inhibitors. Optimization efforts have yielded derivatives like 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, which demonstrates low nanomolar inhibition (Kd = 7.5–48 nM) against Aurora kinases A/B and FLT3 kinase – targets critically implicated in acute myeloid leukemia (AML) pathogenesis [3]. The bromo or chloro substituent at C6 significantly enhances potency (>8-fold increase) compared to unsubstituted analogues by optimizing hydrophobic contacts near the gatekeeper residue. This enhanced binding translates to in vivo efficacy, with oral administration of optimized derivatives strongly inhibiting FLT3-ITD-positive AML xenograft growth (MV4–11 model) [3].
Inflammation Modulation: Structural analogues of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine serve as precursors for IRAK (Interleukin-1 Receptor-Associated Kinase) inhibitors. Patent WO2017067848A1 details 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivatives that potently suppress IRAK activity, positioning them as candidates for treating autoimmune disorders (e.g., rheumatoid arthritis, psoriasis) and chronic inflammatory conditions [7]. The 5-amino group and C3-pyridyl substituents in these derivatives enable hydrogen bonding interactions critical for disrupting Toll-like receptor signaling cascades.
Table 1: Key Kinase Targets of Imidazo[4,5-b]pyridine Derivatives and Therapeutic Implications
Kinase Target | Biological Role | Inhibition Potency (Representative Derivative) | Therapeutic Area |
---|---|---|---|
Aurora-A | Mitotic spindle assembly | Kd = 7.5 nM | AML, solid tumors |
FLT3-ITD mutant | Constitutive proliferation signaling | Kd = 38 nM | Acute Myeloid Leukemia |
IRAK4 | TLR/IL-1R inflammatory signaling | IC₅₀ < 100 nM (patent examples) | Rheumatoid arthritis, psoriasis |
Aurora-B | Chromosome alignment/cytokinesis | Kd = 48 nM | Hematological malignancies |
The incorporation of an N-Boc group on the C2-amine of 6-bromoimidazo[4,5-b]pyridine addresses fundamental challenges in medicinal chemistry synthesis and compound optimization. This protection strategy delivers three critical advantages:
Synthetic Maneuverability: The Boc group shields the nucleophilic C2-amine during metal-catalyzed cross-coupling reactions targeting the C6-bromo substituent. This is indispensable given that palladium-catalyzed transformations (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings) require harsh conditions (elevated temperatures, strong bases) that would degrade or participate in unwanted reactions with free amines [9]. The Boc group's orthogonality to other protecting groups enables multi-step derivatization sequences, as demonstrated in syntheses of complex kinase inhibitors where sequential functionalization at C6 and N1 positions is essential [3]. Following coupling reactions, the Boc group is cleanly removed under mild acidic conditions (e.g., TFA/DCM) without affecting sensitive functional groups, yielding the primary amine for subsequent acylations, sulfonylations, or urea formations to expand structure-activity relationships.
Solubility and Crystallinity Enhancement: The tert-butoxycarbonyl moiety introduces polar carbonyl functionality and steric bulk that disrupts crystal packing, significantly improving solubility in organic solvents during purification and processing. This property is crucial for achieving high yields in solid-phase synthesis and facilitating chromatographic separation of intermediates. The Boc group's contribution to amorphous character also enhances dissolution rates in in vitro assays, providing more accurate assessments of intrinsic pharmacologic activity [6].
Pharmacokinetic Modulation: While primarily a synthetic handle, the Boc group subtly influences physicochemical parameters governing absorption and distribution. Its moderate hydrophilicity (cLogP ≈1) counterbalances the lipophilic bromoimidazopyridine core, yielding calculated log D₇.₄ values near 2.5–3.0 – within the optimal range for membrane permeability [3] [6]. This balanced lipophilicity is evidenced by the oral bioavailability of Boc-protected precursors in in vivo models of inhibitor development [3].
Table 2: Comparative Analysis of Amine Protection Strategies for 6-Bromo-3H-imidazo[4,5-b]pyridin-2-amine
Protecting Group | Stability Under Cross-Coupling | Deprotection Conditions | Impact on Solubility | Key Limitations |
---|---|---|---|---|
Boc (tert-butoxycarbonyl) | High | Mild acid (TFA, HCl) | ↑↑ Aprotic solvents | Acid sensitivity |
Cbz (Benzyloxycarbonyl) | Moderate | Hydrogenolysis | ↑ Protic solvents | Pd catalyst poisoning |
Ac (Acetyl) | Low | Strong base/acid | ↓ Aggregation | Difficult orthogonal deprotection |
Tos (Tosyl) | High | Strong reducing conditions | ↓↓ Crystallinity | Sulfur contamination risk |
The Boc group emerges as the optimal compromise, providing robust protection without impeding downstream reactivity. Its volatility upon acid treatment simplifies purification – a critical advantage over stable protecting groups requiring additional removal steps. As emphasized in supplier documentation for related intermediates, the Boc-protected bromoimidazopyridines exhibit superior storage stability (assigned Storage Class Code 11 for combustible solids) compared to their unprotected counterparts [2] [6]. This stability profile ensures consistent reactivity during scaled synthesis campaigns targeting clinical candidates.
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: